molecular formula C12H14O3 B13340004 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid

1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B13340004
M. Wt: 206.24 g/mol
InChI Key: NWZDKJIWDKWPPG-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid (CAS 1514161-26-2) is an organic compound with the molecular formula C 12 H 14 O 3 and a molecular weight of 206.24 g/mol . This chemical features a cyclopropane ring directly linked to a carboxylic acid group and a substituted benzene ring with methoxy and methyl substituents in the 2- and 3- positions, respectively . Compounds containing the cyclopropane-carboxylic acid scaffold are of significant interest in medicinal and synthetic chemistry. They are frequently employed as key synthetic intermediates or building blocks in the preparation of more complex molecules, including potential pharmaceutical candidates and agrochemicals . The specific substitution pattern on the phenyl ring of this compound suggests it may be utilized in structure-activity relationship (SAR) studies, particularly in the development of compounds that target biological receptors or enzymes where steric and electronic properties are critical. Researchers might explore its use in creating analogs for screening in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-4-3-5-9(10(8)15-2)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

NWZDKJIWDKWPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CC2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methoxy-3-methylphenyl derivatives with diazo compounds under the influence of transition metal catalysts like rhodium or copper. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring can induce strain in the molecular structure, influencing the reactivity and binding affinity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxy, 4-fluoro) generally exhibit higher synthetic yields compared to ortho/meta-substituted analogs, likely due to reduced steric hindrance .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., 3-chloro, 2,4-dichloro) are associated with lower yields and increased impurity formation, possibly due to side reactions .
  • Hybrid Substituents : Compounds with mixed substituents (e.g., 2-methoxy-3-methylphenyl) may require optimized coupling agents like HATU or phosphorous oxychloride to improve efficiency .

Key Observations :

  • Chloro Derivatives : Chloro-substituted analogs (e.g., 3-chloro, 4-chloro) are often associated with higher toxicity profiles, as indicated by safety data sheets .
  • Fluoro Derivatives : Fluorine substituents (e.g., 4-fluoro) are favored in drug design for their metabolic stability and low steric demand, as seen in Cabozantinib intermediates .
Physical and Analytical Comparisons
Compound Name LogP Boiling Point (°C) NMR Shifts (δ ppm, aromatic) Reference
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid N/A N/A 7.25 (d, J=8.7 Hz), 6.83 (d)
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid 3.22 N/A Not reported
1-(4-Bromophenyl)cyclopropanecarboxylic acid N/A 475.2 Not reported
1-(4-Fluorophenyl)cyclopropanecarboxylic acid N/A 241.2 (flash point) Not reported

Key Observations :

  • Aromatic NMR Shifts : The para-methoxy derivative shows distinct doublet signals at 7.25 and 6.83 ppm, whereas ortho/meta-substituted analogs may exhibit complex splitting patterns due to steric interactions .
  • Thermal Stability : Bromo and fluoro derivatives have higher boiling points (~475°C and ~241°C, respectively), suggesting stronger intermolecular forces compared to methoxy analogs .

Biological Activity

1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other cyclopropanecarboxylic acids, which have been studied for their pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a methoxy-substituted aromatic group. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that cyclopropanecarboxylic acids can inhibit the synthesis of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Analgesic Properties

Analgesic activity has also been reported for compounds within this chemical class. The mechanism of action may involve the modulation of pain pathways through the inhibition of cyclooxygenase (COX) enzymes or interference with pain signaling at the neuronal level. For example, related compounds have demonstrated efficacy in reducing pain responses in animal models of acute and chronic pain.

Anticancer Potential

This compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage or the activation of caspases. Further investigations are needed to elucidate its specific effects on various cancer types and the underlying molecular mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of TNF-alpha production in macrophages .
Study BAnalgesic propertiesShowed reduction in pain responses in rat models .
Study CAnticancer activityInduced apoptosis in breast cancer cell lines through caspase activation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and pain pathways.
  • Receptor Interaction : It could interact with specific receptors involved in pain and inflammation, modulating their activity.
  • Cell Signaling Modulation : The compound might influence cell signaling pathways that regulate apoptosis and cell proliferation.

Q & A

Basic: What synthetic strategies are employed to prepare 1-(2-Methoxy-3-methylphenyl)cyclopropanecarboxylic acid?

Answer:
The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones via the Simmons–Smith reaction or vinylcyclopropane rearrangement , followed by functionalization of the phenyl ring. A key step is introducing the 2-methoxy-3-methylphenyl group through Friedel–Crafts alkylation or cross-coupling reactions (e.g., Suzuki–Miyaura) using boronic acid derivatives. Final hydrolysis of ester intermediates yields the carboxylic acid .

Example Protocol:

  • Cyclopropanation: React 2-methoxy-3-methylstyrene with diiodomethane and a zinc-copper couple.
  • Oxidation: Convert the cyclopropane ester to the carboxylic acid using KMnO₄ in acidic conditions .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Spectroscopic techniques are critical:

  • ¹H/¹³C NMR: Confirms cyclopropane ring geometry (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and substituent positions on the aromatic ring.
  • X-ray crystallography: Resolves stereochemistry and bond angles (e.g., cyclopropane C–C bond lengths ~1.54 Å) .
  • High-resolution mass spectrometry (HRMS): Verifies molecular formula (C₁₂H₁₄O₃).

Advanced: How does stereochemistry influence the compound’s reactivity and biological interactions?

Answer:
The cyclopropane ring’s stereoelectronic effects (e.g., bent bonds) modulate reactivity. For example:

  • Cis vs. trans substituents on the cyclopropane alter ring strain, affecting nucleophilic attack sites .
  • In biological systems, stereoisomers may bind differentially to enzymes. For instance, the (1R,2R)-isomer of a related cyclopropane derivative showed 10-fold higher inhibition of Pseudomonas aeruginosa enoyl-ACP reductase compared to the (1S,2S)-form .

Recommendation: Use chiral HPLC or asymmetric synthesis to isolate enantiomers for activity studies.

Advanced: What contradictions exist in reported biological activities, and how can they be resolved?

Answer:
Discrepancies often arise from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains.
  • Solubility issues: The compound’s logP (~2.5) limits aqueous solubility, leading to inconsistent dose-response curves.

Mitigation Strategies:

  • Standardize assays using vehicle controls (e.g., DMSO ≤0.1%).
  • Use pro-drug esters (e.g., methyl esters) to improve bioavailability .

Advanced: How does the electronic nature of the 2-methoxy-3-methylphenyl group impact reactivity?

Answer:
The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. The 3-methyl group sterically hinders ortho substitution, directing reactions to the 4-position. This electronic profile enhances stability in oxidative conditions but reduces electrophilic reactivity compared to unsubstituted phenyl analogs .

Basic: What analytical challenges are associated with quantifying this compound in biological matrices?

Answer:
Key challenges include:

  • Low concentration in vivo: Requires sensitive detection (e.g., LC-MS/MS with a LOD of 0.1 ng/mL).
  • Matrix effects: Plasma proteins can interfere; use solid-phase extraction (SPE) or protein precipitation with acetonitrile .

Validated Method:

  • LC-MS/MS: Column: C18, 2.1 × 50 mm; mobile phase: 0.1% formic acid in H₂O/MeOH.

Advanced: What computational tools predict the compound’s metabolic pathways?

Answer:

  • In silico platforms: SwissADME predicts CYP450-mediated oxidation at the methoxy group (major) and cyclopropane ring opening (minor).
  • MD simulations: Reveal binding affinities to human serum albumin (HSA) with ΔG = -8.2 kcal/mol, suggesting moderate plasma protein binding .

Advanced: How do environmental factors (pH, temperature) affect its stability?

Answer:

  • pH sensitivity: Degrades rapidly at pH >8 (half-life <1 hr) due to ester hydrolysis. Stable at pH 5–7 (half-life >24 hr).
  • Thermal stability: Decomposes above 150°C; store at -20°C under argon .

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